molecular formula C21H17Cl2FN2O3S B3673900 N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3673900
M. Wt: 467.3 g/mol
InChI Key: VVBSAMHUACIHOX-UHFFFAOYSA-N
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Description

N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound It is characterized by the presence of multiple aromatic rings and functional groups, including dichlorophenyl, fluorophenyl, and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and sulfonylating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]acetamide
  • N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]propionamide

Uniqueness

N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c1-14-6-8-18(9-7-14)30(28,29)26(17-11-15(22)10-16(23)12-17)13-21(27)25-20-5-3-2-4-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSAMHUACIHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,5-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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